Fmoc-D-isoleucine

Catalog No.
S1768459
CAS No.
143688-83-9
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-isoleucine

CAS Number

143688-83-9

Product Name

Fmoc-D-isoleucine

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1

InChI Key

QXVFEIPAZSXRGM-BFUOFWGJSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-D-isoleucine;143688-83-9;Fmoc-D-Ile-OH;N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-ISOLEUCINE;FMOC-D-ILE;SCHEMBL118209;CTK8B7991;N-ALPHA-FMOC-D-ISOLEUCINE;MolPort-006-736-500;ZINC1576224;ANW-59085;CF-304;AB03074;AM81847;RTR-005573;AJ-27292;AK-49398;KB-52047;TR-005573;ST24047258;FMOC-(2R,3R)-2-AMINO-3-METHYLPENTANOICACID;N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ISOLEUCINE;(2R,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanoicacid

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Building Blocks for Peptides and Proteins: Fmoc-D-isoleucine acts as a protected amino acid building block. The Fmoc group (Fluorenylmethoxycarbonyl) safeguards the isoleucine's amino group during peptide chain assembly techniques like solid-phase peptide synthesis (SPPS) .
  • Incorporation of D-amino acids: Fmoc-D-isoleucine allows the incorporation of D-isoleucine residues into peptides, which can be crucial for studying the structural and functional effects of chirality in these molecules .

Studies on Protein-Protein Interactions:

  • Investigating Chirality Effects: D-amino acids can disrupt protein-protein interactions due to their altered steric hindrance compared to L-amino acids. Fmoc-D-isoleucine can be used to synthesize peptides containing D-isoleucine to study their impact on protein-protein binding affinities .

Development of Therapeutic Agents:

  • Design of Peptide-Based Drugs: Fmoc-D-isoleucine can be incorporated into peptide drugs to improve their stability, target specific receptors, or modulate their activity .
  • D-peptides for Medical Applications: D-peptides often exhibit greater resistance to enzymatic degradation, making them attractive candidates for drug development. Fmoc-D-isoleucine can be useful in synthesizing such peptides for therapeutic purposes .

Studies on Protein Folding and Assembly:

  • Chirality and Protein Conformation: D-amino acids can influence protein folding and assembly. Fmoc-D-isoleucine can be used to synthesize peptides containing D-isoleucine to study their effects on protein structures and self-assembly processes .

Origin and Significance

Fmoc-D-isoleucine is a derivative of the naturally occurring amino acid D-isoleucine. It is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) protecting group to the N-terminus (amino group) of D-isoleucine. This modification plays a crucial role in solid-phase peptide synthesis (SPPS), a technique for efficiently building peptides in a stepwise manner. The Fmoc group ensures temporary protection of the N-terminus during peptide chain elongation, allowing for the selective attachment of subsequent amino acids.


Molecular Structure Analysis

Fmoc-D-isoleucine possesses a unique molecular structure with several key features:

  • Fmoc protecting group: This bulky aromatic group (fluorenylmethoxycarbonyl) is attached to the N-terminus of the molecule. It prevents unwanted reactions at the N-terminus during peptide synthesis.
  • D-isoleucine backbone: The core structure consists of D-isoleucine, an amino acid with a chiral center. The "D" configuration signifies that the side chain (a branched hydrocarbon chain) is oriented differently compared to its L-isomer (L-isoleucine, the naturally occurring form). This difference is crucial for the creation of specific peptide structures with desired biological properties [].
  • Carboxylic acid group: The C-terminus (carboxyl group) of Fmoc-D-isoleucine remains free. This reactive group allows for the formation of peptide bonds with other amino acid derivatives during SPPS.

Chemical Reactions Analysis

Fmoc-D-isoleucine is primarily involved in reactions related to peptide synthesis:

  • Coupling reaction: During SPPS, Fmoc-D-isoleucine reacts with another amino acid derivative (activated at its C-terminus) to form a peptide bond. The Fmoc group of the first molecule is cleaved under specific conditions, allowing the free N-terminus to react with the next amino acid in the sequence. This process is repeated to build the desired peptide chain.

(Balanced chemical equation for a coupling reaction is not possible due to the variable nature of the second amino acid derivative)

  • Deprotection: After peptide chain assembly, the Fmoc group on the final C-terminal residue is removed using mild acidic or basic conditions. This reveals the free N-termus of the peptide.

Decomposition

While specific decomposition pathways haven't been extensively studied, Fmoc-D-isoleucine can likely undergo hydrolysis under strong acidic or basic conditions, breaking down into its constituent parts (Fmoc group, D-isoleucine, and water).


Physical And Chemical Properties Analysis

  • Physical state: Likely a white or off-white crystalline solid at room temperature.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide (DMF) commonly used in peptide synthesis.
  • Stability: Stable under dry conditions at room temperature. May decompose upon exposure to moisture or prolonged heating.

Mechanism of Action (not applicable)

Fmoc-D-isoleucine itself doesn't have a specific mechanism of action. It functions as a building block for peptides, which can exhibit diverse biological activities depending on their amino acid sequence.

  • Dust inhalation: Avoid inhaling dust particles as it may cause respiratory irritation.
  • Skin and eye contact: Wear gloves and safety glasses to prevent skin and eye irritation.
  • Proper disposal: Follow proper disposal procedures for laboratory waste according to local regulations.

XLogP3

4.4

Dates

Modify: 2023-08-15

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